molecular formula C11H11N3O3S B6006010 4-hydroxy-3-methoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

4-hydroxy-3-methoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B6006010
M. Wt: 265.29 g/mol
InChI Key: OKKYHQIBLNSKIA-LFYBBSHMSA-N
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Description

“4-hydroxy-3-methoxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone” is a chemical compound with the linear formula C17H15N3O3S . It has a molecular weight of 341.391 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

Nonlinear Optical (NLO) Applications

The compound has been studied for its potential in third harmonic nonlinear optical applications . This is significant in the field of frequency conversion, laser technology, optical switching, color displays, and optical data storage. The organic co-crystal form of this compound, combined with nicotinamide, has shown promising NLO properties, which are essential for the development of new materials for advanced photonic devices .

Analytical Chemistry

In analytical chemistry, the Schiff bases of 4-hydroxy-3-methoxybenzaldehyde have been utilized for qualitative studies using UV spectrophotometry and High-Performance Liquid Chromatography (HPLC) . These methods are crucial for the identification and quantification of various substances in complex mixtures .

Green Chemistry

The synthesis of Schiff bases from 4-hydroxy-3-methoxybenzaldehyde aligns with the principles of green chemistry, aiming to reduce or eliminate the use of hazardous substances. These bases are prepared using environmentally benign methods, which is a step towards sustainable chemical practices .

Pharmaceutical Research

While direct applications of the hydrazone form in pharmaceuticals are not explicitly mentioned, the parent compound (vanillin) and its derivatives are often used as precursors in the synthesis of drugs. For example, they can be involved in the stereoselective synthesis of anticancer drugs like (Z)-combretastatin A-4 .

Material Science

The structural parameters and crystalline nature of the compound’s co-crystal form have been analyzed using X-ray diffraction techniques . Understanding these parameters is vital for the design and development of new materials with specific physical properties .

Molecular Electronics

The charge transfer properties and molecular electrostatic potential of the compound have been theoretically analyzed, which is important for the design of molecular electronic devices. The compound’s ability to facilitate charge transfer can be harnessed in the development of organic electronic components .

Safety and Hazards

The safety data sheet from Fisher Sci indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Thiazolidine motifs, which are present in this compound, have been of great interest for scholars in recent decades . They are used as vehicles in the synthesis of valuable organic combinations and show varied biological properties . Therefore, future research could focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

(2Z)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-17-9-4-7(2-3-8(9)15)5-12-14-11-13-10(16)6-18-11/h2-5,15H,6H2,1H3,(H,13,14,16)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKYHQIBLNSKIA-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C2NC(=O)CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C\2/NC(=O)CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

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